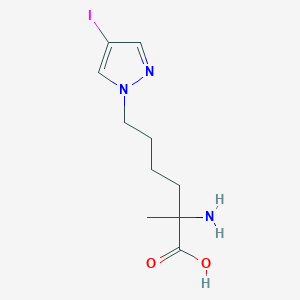

2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid

Beschreibung

2-Amino-6-(4-iodo-1H-pyrazol-1-yl)-2-methylhexanoic acid is a modified amino acid featuring a hexanoic acid backbone with a 4-iodo-pyrazole substituent at the 6th position and a methyl group at the 2nd carbon. This compound is part of a broader class of amino acid derivatives designed for applications in medicinal chemistry, particularly in radiopharmaceuticals and enzyme-targeted therapies. Its structural uniqueness lies in the combination of a bulky iodine atom (enhancing lipophilicity) and the pyrazole moiety (a heterocyclic aromatic group), which may influence binding affinity and metabolic stability .

Eigenschaften

Molekularformel |

C10H16IN3O2 |

|---|---|

Molekulargewicht |

337.16 g/mol |

IUPAC-Name |

2-amino-6-(4-iodopyrazol-1-yl)-2-methylhexanoic acid |

InChI |

InChI=1S/C10H16IN3O2/c1-10(12,9(15)16)4-2-3-5-14-7-8(11)6-13-14/h6-7H,2-5,12H2,1H3,(H,15,16) |

InChI-Schlüssel |

STDAPHDTDMPQIF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCCCN1C=C(C=N1)I)(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile.

Amino Acid Derivative Formation: The iodinated pyrazole is then coupled with a suitable amino acid derivative, such as 2-methylhexanoic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while the pyrazole ring can undergo reduction to form pyrazoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaH).

Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetone).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., K2CO3), solvents (e.g., toluene, DMF).

Major Products Formed

Substitution Reactions: Substituted pyrazole derivatives.

Oxidation: Nitro or nitroso derivatives.

Reduction: Pyrazoline derivatives.

Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the amino group are likely to play key roles in these interactions, potentially leading to the modulation of biological pathways and the exertion of therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Pyrazole Derivatives

The most direct analogs are bromine- and chlorine-substituted pyrazole derivatives. For example:

- Stability: Bromine and chlorine analogs are less prone to metabolic dehalogenation than iodine derivatives, which may degrade in vivo via deiodination .

Functional Group Variations: SAAC Chelators

Lysine-based SAAC (Single Amino Acid Chelator) compounds, such as those in , share the hexanoic acid backbone but replace the pyrazole with chelating groups (e.g., thiazole, pyridine). Examples include:

- (S)-2-Amino-6-(bis(thiazol-2-ylmethyl)amino)hexanoic acid: Log P = -1.1 to -2.3, optimized for renal clearance in radiopharmaceuticals .

- Target Compound : Log P estimated at 0.8–1.2, suggesting higher hepatobiliary retention compared to SAAC chelators .

Boronic Acid Derivatives

Compounds like (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid () replace the pyrazole with a borono group, enabling covalent interactions with serine residues in enzymes (e.g., proteasome inhibitors).

- Key Contrast: Borono derivatives are highly polar (Log P < -1.5) and designed for enzyme inhibition, whereas the iodine-pyrazole compound’s hydrophobicity may suit receptor-targeted applications .

Radiopharmaceutical Potential

- The iodine atom in the target compound could serve as a radiolabeling site (e.g., for ¹²³I or ¹³¹I) in imaging or therapy, though stability challenges exist .

- SAAC analogs labeled with ⁹⁹mTc showed tumor uptake of 4.5% ID/g at 4 hours, suggesting that structural optimization of the target compound (e.g., adding hydrophilic groups) might improve biodistribution .

Data Tables

Table 1: Physicochemical Comparison

| Property | Target Compound | Bromo Analog | SAAC Chelator (Compound 4) | Borono Derivative |

|---|---|---|---|---|

| Molecular Weight | ~336.1 | 290.16 | ~350–400 | ~300–320 |

| Log P | ~0.8–1.2 | ~0.5–0.9 | -1.1 to -2.3 | < -1.5 |

| Primary Clearance Route | Hepatobiliary | Renal | Renal | Renal |

| Stability | Moderate | High | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.